![molecular formula C21H24N2O B15172053 {4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone CAS No. 918482-27-6](/img/structure/B15172053.png)
{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone is a complex organic compound that features a biphenyl group, a piperazine ring, and a cyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Piperazine Ring Formation: The piperazine ring is often introduced through a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.
Cyclopropyl Group Introduction: The cyclopropyl group can be added via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The biphenyl and piperazine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and alkyl halides (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted biphenyl and piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
{4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in research exploring its interactions with various biological targets, including receptors and enzymes.
Industrial Applications:
Wirkmechanismus
The mechanism of action of {4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar residues, modulating the activity of the target receptor or enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}(phenyl)methanone: Similar structure but with a phenyl group instead of a cyclopropyl group.
{4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}(methyl)methanone: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in {4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone imparts unique steric and electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogs.
Eigenschaften
CAS-Nummer |
918482-27-6 |
|---|---|
Molekularformel |
C21H24N2O |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
cyclopropyl-[4-[(2-phenylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H24N2O/c24-21(18-10-11-18)23-14-12-22(13-15-23)16-19-8-4-5-9-20(19)17-6-2-1-3-7-17/h1-9,18H,10-16H2 |
InChI-Schlüssel |
DQQYJUYEFDORJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=CC=CC=C3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide](/img/structure/B15171971.png)
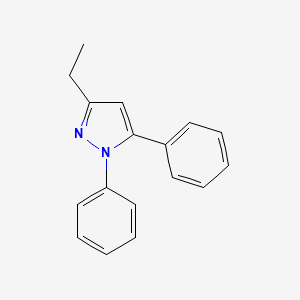
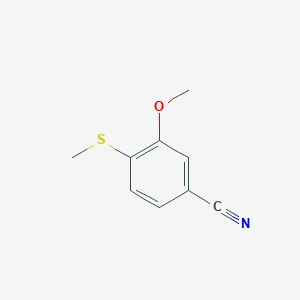

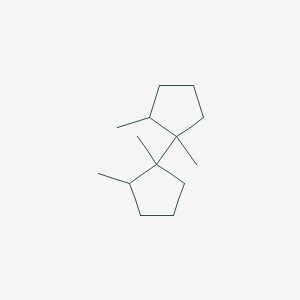
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[4-ethyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B15171996.png)
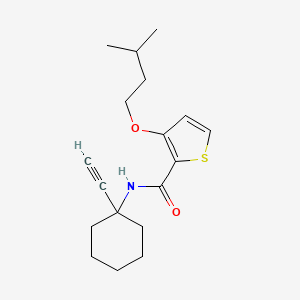

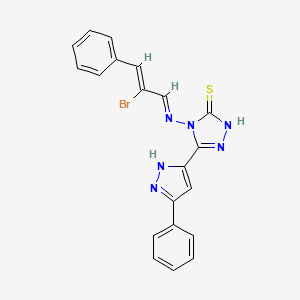
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine](/img/structure/B15172020.png)
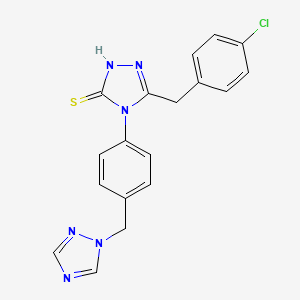
![4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide](/img/structure/B15172027.png)
![5-[1-(2-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B15172028.png)
![Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate](/img/structure/B15172042.png)
